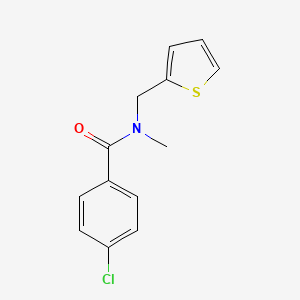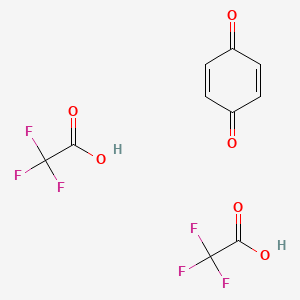![molecular formula C12H16O5 B14203833 2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol CAS No. 918789-80-7](/img/structure/B14203833.png)
2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol is an organic compound with the molecular formula C10H14O4 It is known for its unique structure, which includes a methoxy group and a dioxolane ring attached to a phenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol typically involves the reaction of 2-methoxyphenol with formaldehyde and methanol under acidic conditions to form the methoxymethyl group. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The methoxymethyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The methoxymethyl and dioxolane groups can interact with cellular membranes, influencing their permeability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-methylphenol: Similar structure but lacks the dioxolane ring.
4-Methoxyphenol: Similar structure but lacks both the methoxymethyl group and the dioxolane ring.
2-Methoxy-4-propylphenol: Similar structure but has a propyl group instead of the methoxymethyl group.
Uniqueness
2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol is unique due to the presence of both the methoxymethyl group and the dioxolane ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
918789-80-7 |
|---|---|
Formule moléculaire |
C12H16O5 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
2-methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol |
InChI |
InChI=1S/C12H16O5/c1-14-6-9-7-16-12(17-9)8-3-4-10(13)11(5-8)15-2/h3-5,9,12-13H,6-7H2,1-2H3 |
Clé InChI |
JTCGDUNRKVXIKZ-UHFFFAOYSA-N |
SMILES canonique |
COCC1COC(O1)C2=CC(=C(C=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


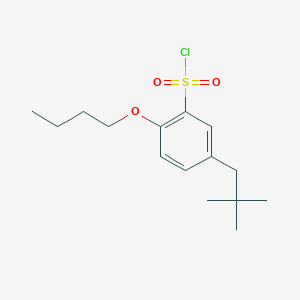
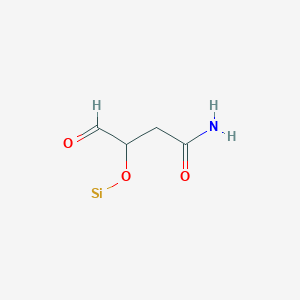
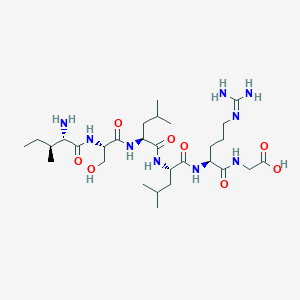
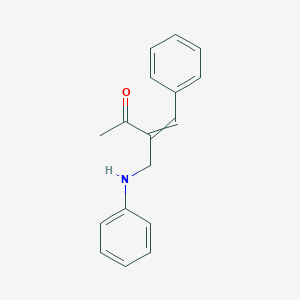
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
![2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14203783.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
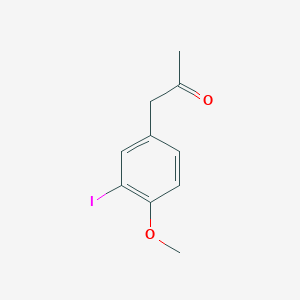
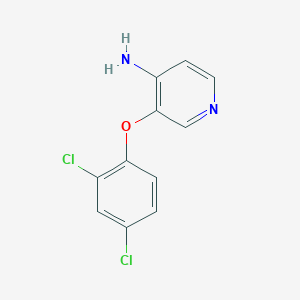

![2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14203808.png)
![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)
